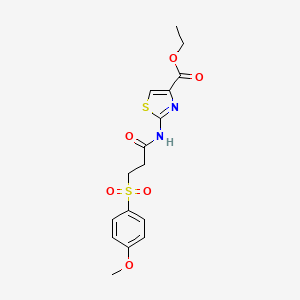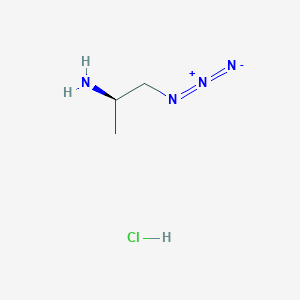
(2R)-1-azidopropan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-azidopropan-2-amine hydrochloride: is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an azido group (-N₃) attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-azidopropan-2-amine hydrochloride typically involves the azidation of a suitable precursor, such as (2R)-1-chloropropan-2-amine. The reaction is carried out under controlled conditions to ensure the selective formation of the azido group. Common reagents used in this process include sodium azide (NaN₃) and solvents like dimethylformamide (DMF) or acetonitrile. The reaction is usually performed at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions: (2R)-1-azidopropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Major Products:
Substitution: Formation of various substituted amines.
Reduction: Formation of (2R)-1-aminopropan-2-amine.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
Chemistry: (2R)-1-azidopropan-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2R)-1-azidopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules. This property is exploited in various biochemical assays and drug development processes.
相似化合物的比较
(2R)-1-Chloropropan-2-amine: A precursor in the synthesis of (2R)-1-azidopropan-2-amine hydrochloride.
(2R)-1-Bromopropan-2-amine: Another halogenated analog used in similar synthetic routes.
(2R)-1-Aminopropan-2-amine: The reduced form of this compound.
Uniqueness: The presence of the azido group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
IUPAC Name |
(2R)-1-azidopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGHVPLLATQGI-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
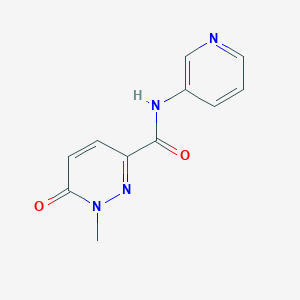
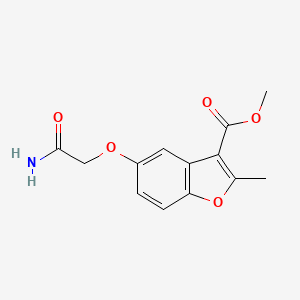
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)
![(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2430931.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)
![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)
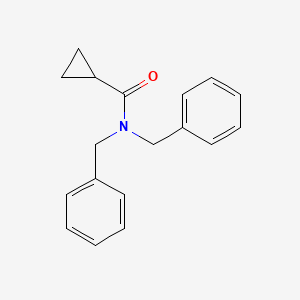
![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)

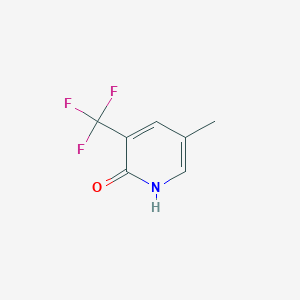
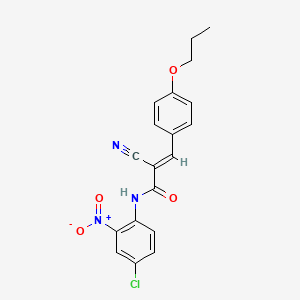
![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2430944.png)

